molecular formula C18H15N3O4 B509089 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide CAS No. 403717-34-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide

Cat. No. B509089
CAS RN: 403717-34-0
M. Wt: 337.3g/mol
InChI Key: SQGFIEJZIAMDTB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticonvulsant Activity : A series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2 H )-quinazolinyl)- acetamides, similar in structure to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide, were synthesized and tested for anticonvulsant effects. These compounds showed weak to moderate effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

  • Peptide Deformylase Inhibitors : Certain 2-(2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-N-hydroxy-acetamides, structurally related to the compound , have been identified as potent and selective inhibitors of Escherichia coli peptide deformylase, an enzyme crucial for bacterial survival (Apfel et al., 2001).

  • Anticancer and Antibacterial Activities : Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, structurally similar to the target compound, have shown in vitro anticancer and antibacterial activities, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

  • Enzyme Inhibition Studies : New sulfonamides with benzodioxane and acetamide moieties, including 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, were studied for enzyme inhibitory activities against α-glucosidase and acetylcholinesterase. These compounds demonstrated substantial inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).

Antibacterial Potential

  • N-Substituted Sulfonamides : N-Substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides were investigated for their anti-bacterial potential, exhibiting potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Antitumor Activity

  • Broad Spectrum Antitumor Activity : A series of 3-benzyl-substituted-4(3H)-quinazolinones, structurally related, demonstrated broad spectrum antitumor activity with significant potency compared to the control 5-FU (Al-Suwaidan et al., 2016).

Anticancer Activity and Cytotoxicity

  • Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides : These compounds, having structural similarity, showed considerable cytotoxicity and anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anti-Diabetic Potential

  • Potential Anti-Diabetic Agents : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their therapeutic potential for type-2 diabetes (Abbasi et al., 2023).

properties

CAS RN

403717-34-0

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide

Molecular Formula

C18H15N3O4

Molecular Weight

337.3g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H15N3O4/c22-17(20-12-5-6-15-16(9-12)25-8-7-24-15)10-21-11-19-14-4-2-1-3-13(14)18(21)23/h1-6,9,11H,7-8,10H2,(H,20,22)

InChI Key

SQGFIEJZIAMDTB-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3-quinazolinyl)acetamide

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